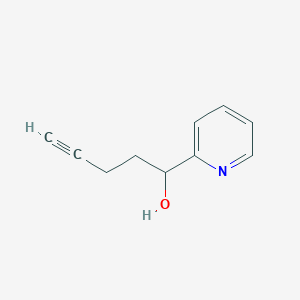

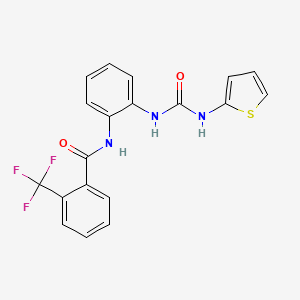

Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-4-nitroaniline is a chemical compound with the molecular formula C7H5N3O2 . It’s used in various chemical reactions and has been mentioned in relation to products on Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 2-Cyano-4-nitroaniline consists of a benzene ring substituted with a nitro group (NO2), an amino group (NH2), and a cyano group (CN) .Physical And Chemical Properties Analysis

2-Cyano-4-nitroaniline has a molecular weight of 163.133, a density of 1.4±0.1 g/cm3, a boiling point of 383.2±32.0 °C at 760 mmHg, and a melting point of 200-207 °C (lit.) .Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

Divergent Reaction Pathways : Ethyl nitroacetate, closely related to the chemical structure of interest, demonstrates divergent behavior in the generation of nitrile oxides under different conditions. Thermal and isocyanate-induced reactions yield distinct nitrile oxides, illustrating the compound's versatility in synthetic organic chemistry (Leslie-Smith, Paton, & Webb, 1994).

Superoxide Dismutase Mimicry : Derivatives of ethyl nitroacetate have been explored for their ability to mimic superoxide dismutase (SOD) activity, crucial for investigating oxidative stress and potential therapeutic applications. This research highlights the chemical's potential in biomedical research (Samuni et al., 1988).

Tandem Reaction Development : The compound's utility in facilitating novel tandem reactions, such as the [3 + 2] cycloaddition followed by umpolung addition between ethyl 2,3-butadienoate and nitroalkenes, underscores its significance in advancing synthetic methodologies (Guan, Wei, & Shi, 2010).

Lossen Rearrangement Applications : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement showcases the compound's role in synthesizing hydroxamic acids and ureas from carboxylic acids, offering a milder, racemization-free alternative for generating key intermediates in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Selective Reduction of Aromatic Nitro Compounds : The selective reduction of aromatic nitro compounds in the presence of sensitive groups, facilitated by related chemicals, highlights the compound's utility in complex molecule synthesis, preserving functional group integrity (Bellamy & Ou, 1984).

Polymer Science Applications : The synthesis and copolymerization studies involving derivatives of ethyl nitroacetate contribute to the development of materials with potential optical storage and birefringence applications, illustrating the compound's impact beyond small molecule chemistry (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOXDZQHRKIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)

![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)

![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)

![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)

![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)